Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is an organic compound characterized by its complex structure, which includes a benzoate core with various functional groups. The molecular formula is , and it has a molecular weight of approximately 369.54 g/mol . The presence of iodine at the 3-position introduces steric hindrance, potentially influencing the compound's reactivity and interactions with biological systems.
Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multi-step organic synthesis techniques. One method includes:
These steps are generally performed under inert atmospheres to minimize oxidation and degradation of sensitive intermediates .
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate may have potential applications in:
Several compounds share structural similarities with Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | 0.83 | Lacks iodine; simpler structure |
| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | 0.87 | Ethyl group instead of methyl |
| 4-Amino-5-chloro-2-methoxybenzoic acid | 0.88 | Amino group instead of acetamido |
| Methyl 4-acetamido-2-methoxybenzoate | 0.84 | Different positioning of methoxy group |
| Methyl 4-acetamido-5-chloro-O-anisic acid methyl ester | 0.82 | Contains anisic acid structure |
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate stands out due to the presence of both iodine and chloro groups, which may confer unique reactivity and biological properties not found in its analogs .
This compound represents a significant area for further research, particularly in understanding its potential applications in pharmaceuticals and agriculture.